Aluminum ferric fluoride

Description

Structure

2D Structure

Properties

CAS No. |

95031-15-5 |

|---|---|

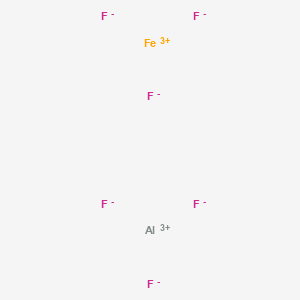

Molecular Formula |

AlF6Fe |

Molecular Weight |

196.82 g/mol |

IUPAC Name |

aluminum;iron(3+);hexafluoride |

InChI |

InChI=1S/Al.6FH.Fe/h;6*1H;/q+3;;;;;;;+3/p-6 |

InChI Key |

MZVIBPLCFYXNDY-UHFFFAOYSA-H |

SMILES |

[F-].[F-].[F-].[F-].[F-].[F-].[Al+3].[Fe+3] |

Canonical SMILES |

[F-].[F-].[F-].[F-].[F-].[F-].[Al+3].[Fe+3] |

Synonyms |

AlFeF6 aluminum ferric fluoride ferric aluminum fluoride |

Origin of Product |

United States |

Synthetic Methodologies for Aluminum Ferric Fluoride

Hydrothermal and Solvothermal Synthesis of Aluminum Ferric Fluoride (B91410) Phases

Hydrothermal and solvothermal synthesis are versatile methods for producing crystalline materials from solutions at elevated temperatures and pressures. These techniques are particularly useful for synthesizing mixed-metal fluorides, as they allow for atomic-level mixing of precursors, potentially leading to the formation of homogeneous aluminum ferric fluoride phases. In hydrothermal synthesis, water is the solvent, while solvothermal synthesis employs non-aqueous organic solvents.

A template-free solvothermal route has been successfully used to prepare iron-based fluoride nanostructures with controlled morphology and composition. rsc.org This approach highlights the importance of reaction parameters in determining the final product's characteristics. Similarly, mild hydrothermal methods have been applied to the synthesis of mixed transition-metal fluorides, demonstrating the feasibility of these techniques for creating complex fluoride structures. rsc.org

The structural and compositional integrity of this compound synthesized via solution-based methods is highly dependent on the precise control of reaction parameters. Key variables include temperature, reaction time, pH, and the choice of precursors and solvents.

For instance, in the solvothermal synthesis of iron fluorides, the choice of iron and fluorine sources, reactant concentration, solvent composition, and reaction time are crucial in controlling the nanostructure and composition of the products. rsc.org The transformation temperature of different aluminum fluoride phases, such as from β-AlF₃ to α-AlF₃, can be influenced by the presence of other substances, indicating that the reaction environment is critical for phase purity. researchgate.net

The pH of the solution plays a significant role, especially in aqueous systems. In the co-precipitation of aluminum and iron, pH adjustments are used to induce the formation of hydroxides or hydroxyfluorides. aalto.fi For example, selective precipitation of iron can be achieved at a pH of 2.0, while combined precipitation with aluminum occurs at a higher pH of 4.5. aalto.fi The formation of various stable aluminum-fluoride complexes (e.g., AlF²⁺, AlF₂⁺) is also pH-dependent and affects the solubility and precipitation behavior. nih.gov

Table 1: Influence of Reaction Parameters in Solution-Based Synthesis

| Parameter | Influence on Synthesis | Example |

|---|---|---|

| Temperature | Affects reaction kinetics, crystal growth rate, and phase stability. Higher temperatures can promote the formation of more stable, crystalline phases. | In the synthesis of β-FeF₃·3H₂O, the crystal growth rate at 50°C is approximately four times higher than at 30°C. diva-portal.org |

| pH | Controls the speciation of metal ions in solution and the solubility of fluoride and hydroxide (B78521) precipitates. Crucial for selective or combined precipitation. | Selective iron precipitation is achieved at pH 2.0, while combined precipitation with aluminum occurs at pH 4.5. aalto.fi |

| Precursor Concentration | Impacts supersaturation levels, which in turn affects nucleation and growth rates, influencing particle size and morphology. | The time scale of the nucleation event (observed as a "concentration valley") in AlF₃ crystallization is strongly dependent on the initial solution concentration. ijcce.ac.ir |

| Solvent | The choice of solvent (aqueous vs. non-aqueous) determines the synthesis type (hydrothermal vs. solvothermal) and can influence the morphology and composition of the final product. | A non-aqueous sol-gel process using anhydrous HF in organic solvents is used to produce high surface area aluminum fluoride. rsc.org |

The formation of crystalline this compound from solution is governed by the fundamental processes of nucleation and crystal growth. Understanding these mechanisms is key to controlling the final product's morphology and particle size distribution.

Nucleation is the initial step where atoms or molecules in a supersaturated solution arrange into stable nuclei. Studies on the crystallization of aluminum fluoride have identified a "concentration valley" at the beginning of the process, which represents the formation of small nuclei aggregates. ijcce.ac.irresearchgate.net This is followed by a period where these aggregates may break down into smaller monomeric nuclei before crystal growth commences. ijcce.ac.irresearchgate.net

Crystal growth is the subsequent enlargement of these stable nuclei. For both aluminum fluoride and iron fluoride hydrates, the growth process is often found to be controlled by surface integration, meaning the rate-limiting step is the incorporation of ions from the solution onto the crystal surface. diva-portal.orgijcce.ac.ir The growth rate can be anisotropic, as observed in aluminum fluoride crystals where the longitudinal growth rate was measured to be about six times greater than the side growth rate. ijcce.ac.irresearchgate.net The presence of other ions can also affect growth; for example, the growth rate of β-FeF₃·3H₂O is largely unaffected by the presence of Cr(III) or Ni(II) ions in the solution. researchgate.netul.ie

Solid-State Reaction Approaches for this compound Production

Solid-state reactions, typically involving high temperatures, are the primary methods for producing anhydrous metal fluorides. These methods are crucial when the presence of water or hydroxyl groups is undesirable. For this compound, this would involve the high-temperature reaction of aluminum and iron precursors with a fluorinating agent.

The synthesis of anhydrous aluminum fluoride and iron fluoride often requires heating precursors at several hundred degrees Celsius. A common industrial method for AlF₃ production is the reaction of alumina (B75360) (Al₂O₃) with hydrogen fluoride (HF) gas at temperatures up to 700°C. wikipedia.org Another approach involves the thermal decomposition of ammonium (B1175870) hexafluoroaluminate ((NH₄)₃AlF₆). wikipedia.orgresearchgate.net This decomposition occurs in multiple steps, with pure AlF₃ being obtained by heating at 400°C for several hours. researchgate.net

Similarly, anhydrous iron(III) fluoride can be prepared by reacting iron(III) oxide (Fe₂O₃) with a fluorinating agent like ammonium bifluoride (NH₄HF₂) at temperatures around 400°C. niscpr.res.in This method is often preferred over using highly corrosive HF gas. niscpr.res.in The protocol involves multiple heating cycles with intermediate grinding to ensure complete reaction. niscpr.res.in Care must be taken to avoid temperatures above 400°C during decomposition, as water formed in the reaction can react with the FeF₃ product, leading to oxide contamination. niscpr.res.in

A potential protocol for anhydrous this compound would involve reacting a stoichiometric mixture of Al₂O₃ and Fe₂O₃ with a fluorinating agent such as NH₄HF₂ or HF gas under a controlled high-temperature regime.

Table 2: High-Temperature Protocols for Anhydrous Fluoride Synthesis

| Compound | Precursors | Fluorinating Agent | Temperature | Key Details |

|---|---|---|---|---|

| Anhydrous AlF₃ | Alumina (Al₂O₃) | Hydrogen Fluoride (HF) | ~700°C | Common industrial "dry process". wikipedia.org |

| Anhydrous AlF₃ | Ammonium Hexafluoroaluminate ((NH₄)₃AlF₆) | None (Thermal Decomposition) | 400°C | Decomposes in steps to yield high-purity AlF₃. researchgate.net |

| Anhydrous FeF₃ | Iron(III) Oxide (Fe₂O₃) | Ammonium Bifluoride (NH₄HF₂) | Up to 400°C | Requires multiple heating cycles and excess fluorinating agent to prevent oxide impurities. niscpr.res.in |

| Anhydrous FeF₃ | Iron(III) Oxide (Fe₂O₃) | Hydrogen Fluoride (HF) | High Temperature | Requires special corrosion-resistant equipment. niscpr.res.in |

The choice of precursors and precise stoichiometric control are paramount in solid-state synthesis to ensure the formation of the desired pure fluoride phase, free from oxide or oxyfluoride impurities.

Common precursors for aluminum include alumina (Al₂O₃), aluminum hydroxide (Al(OH)₃), and ammonium hexafluoroaluminate ((NH₄)₃AlF₆). researchgate.netgoogle.com For iron, iron(III) oxide (α-Fe₂O₃) is a widely used precursor. niscpr.res.in The fluorinating agents can be HF gas or solid salts like ammonium fluoride (NH₄F) and ammonium bifluoride (NH₄HF₂), with NH₄HF₂ being more reactive. niscpr.res.in

Achieving the correct stoichiometry is critical. In the synthesis of anhydrous FeF₃ from Fe₂O₃ and NH₄HF₂, a stoichiometric excess of the fluorinating agent (e.g., 20% excess) is used to drive the reaction to completion and ensure the final product is free of the Fe₂O₃ phase. niscpr.res.in The reaction proceeds through the formation of intermediate complexes like (NH₄)₃FeF₆ and NH₄FeF₄, which then thermally decompose to FeF₃. niscpr.res.in Similarly, the synthesis of anhydrous AlF₃ from its hydrate (B1144303) can be problematic due to hydrolysis during heating; this can be avoided by using NH₄HF in a two-step roasting process, which yields a high-purity product. researchgate.net For a mixed this compound, a precise molar ratio of aluminum and iron precursors would be required, along with a carefully calculated amount of the fluorinating agent to convert both metal oxides completely to their respective fluorides.

Precipitation and Crystallization Techniques for this compound Hydrates

Precipitation from aqueous solutions is a common and straightforward method for synthesizing hydrated metal fluorides. For this compound, this would likely involve a co-precipitation strategy where soluble aluminum and iron salts react with a fluoride source under controlled conditions to form a mixed-metal fluoride hydrate precipitate.

The formation of aluminum fluoride hydrates is often achieved by reacting aluminum hydroxide with hydrofluoric or fluosilicic acid. ijcce.ac.ir The subsequent crystallization can be influenced by temperature and the addition of seed crystals. ijcce.ac.ir Similarly, iron(III) fluoride trihydrate (β-FeF₃·3H₂O) can be crystallized from mixed acid solutions, such as those containing hydrofluoric and nitric acids. diva-portal.orgresearchgate.net

Co-precipitation of aluminum and iron has been explored in the context of water treatment and hydrometallurgy. aalto.finih.gov In these processes, adjusting the solution's pH is the primary tool for controlling precipitation. For instance, in solutions containing both iron and aluminum, iron can be selectively precipitated as iron phosphate (B84403) (FePO₄) and some iron fluoride (FeF₃) at a low pH of 2.0. aalto.fi To achieve combined precipitation of both iron and aluminum, the pH must be raised to around 4.5. aalto.fi At this higher pH, aluminum precipitates mainly as AlOOH, though the presence of fluoride can keep some aluminum in solution as Al-F complexes. aalto.fi This indicates that the successful co-precipitation of a homogeneous this compound hydrate would require careful management of pH and the Al:Fe:F molar ratios to control the formation of various competing species, including hydroxides, oxyfluorides, and soluble fluoro-complexes. nih.govresearchgate.net

Controlled Precipitation Strategies for Amorphous and Crystalline this compound

Controlled precipitation is a cornerstone technique for synthesizing both amorphous and crystalline forms of aluminum fluoride, where the incorporation of iron can occur either intentionally or as an impurity. The physical state of the final product is heavily dependent on the precise control of reaction conditions.

Crystalline aluminum fluoride trihydrate (AlF₃·3H₂O) is typically produced from a saturated aqueous aluminum fluoride solution. The process involves crystallization at elevated temperatures, often between 95 to 100°C, with the aid of seeding crystals to promote the formation of a stable crystalline structure. google.com The presence of dissolved iron compounds in the initial solution can lead to the inclusion of ferric ions within the crystal lattice. To obtain a product with low iron content, reducing agents can be added to the hot solution to convert ferric ions (Fe³⁺) to ferrous ions (Fe²⁺), which are less readily incorporated into the AlF₃ crystal structure. google.com

The wet process for manufacturing aluminum fluoride involves reacting aluminum hydroxide with hydrofluoric acid or fluosilicic acid to create a supersaturated solution, from which aluminum fluoride crystallizes. jpmc.com.jogoogle.com The crystallization times and the final product's purity are significant challenges in this method. google.com One patented method describes precipitating aluminum fluoride in a granular, non-scaling form by adding a small quantity of a finely divided inert material, such as aluminum fluoride itself, and heating the solution to approximately 90-95°C. google.com

Conversely, the formation of amorphous aluminum fluoride can be achieved by carefully selecting the precursors and reaction conditions. For instance, the use of aluminum sulfate (B86663) as a precursor can suppress crystallization during calcination, leading to an amorphous phase. researchgate.net Co-precipitation is another key strategy, particularly for creating mixed metal compounds. In the synthesis of iron(III)-aluminum(III) mixed oxides, a solution containing both ferric chloride and aluminum chloride is heated, and a precipitating agent like aqueous ammonia (B1221849) is added dropwise until the desired pH is reached. acs.org This approach can be adapted to synthesize this compound by using appropriate fluoride precursors, where the rapid precipitation induced by pH changes can favor the formation of amorphous or poorly crystalline materials. The process of treating spent pot-lining from aluminum production also utilizes controlled precipitation to recover aluminum and fluoride as an aluminum hydroxyfluoride hydrate product by adjusting the pH of the leachate. researchgate.net

Table 1: Parameters Influencing Crystallinity in Precipitation of Aluminum Fluoride

| Parameter | Effect on Crystallinity | Research Findings |

| Temperature | Higher temperatures (e.g., 90-100°C) generally favor the formation of crystalline AlF₃·3H₂O. google.comgoogle.com | Crystallization from saturated solutions at 95-100°C yields crystalline trihydrate. google.com |

| Seeding | The addition of seed crystals provides nucleation sites, promoting controlled crystalline growth. google.comgoogle.com | Seeding with AlF₃·3H₂O is a common step in industrial crystallization processes. google.com |

| Precursor Choice | The type of aluminum precursor can determine the final phase. | Using aluminum sulfate can lead to an amorphous product after calcination due to sulfate ion interference with crystallization. researchgate.net |

| pH Control | Rapid pH changes can lead to fast precipitation, often resulting in amorphous or nanocrystalline materials. acs.org | In co-precipitation of mixed Al-Fe hydroxides, pH is carefully controlled to induce precipitation. acs.org |

| Aging Time | Allowing the precipitate to age in the mother liquor can promote the transformation from an amorphous to a crystalline state. | Aging hydrolyzed precipitates for extended periods (e.g., 45 hours) is a step in the synthesis of mixed oxides. acs.org |

Role of Solution Chemistry and Additives in this compound Formation

The formation of this compound via aqueous routes is profoundly influenced by the solution's chemistry, including pH, ionic concentrations, and the presence of additives. These factors dictate the speciation of aluminum and iron in solution and the kinetics of precipitation, thereby controlling the composition and properties of the final product.

In aqueous solutions, aluminum and fluoride ions form a series of stable complexes, such as AlF²⁺, AlF₂⁺, and neutral AlF₃. nih.govnih.gov The distribution of these species is highly pH-dependent. The formation of these complexes is a critical precursor step to precipitation. The presence of iron introduces additional complexity, with ferric ions also forming complexes with fluoride and hydroxide ions. The coagulation-assisted precipitation of fluoride often involves aluminum or ferric salts, where the metal ions hydrolyze to form hydroxides that adsorb or co-precipitate with fluoride ions. unm.edunih.gov

Additives play a significant role in modifying the synthesis process. For example, polyethylene (B3416737) glycol has been used to produce non-gelatinous aluminum fluoride, which simplifies handling and processing. researchgate.net In other contexts, aluminum fluoride itself is used as an additive, acting as a fluxing agent in the production of ceramics and glass, which highlights its ability to alter the properties of chemical melts. df-chemicals.comchemkraft.ir The interaction of fluoride ions with metal oxide surfaces is also a key aspect. Fluoride can etch the passive aluminum oxide layer on aluminum metal, which is a crucial step in facilitating galvanic replacement reactions for synthesizing metal nanostructures on aluminum foil. rsc.org This demonstrates the reactive nature of fluoride in solution and its ability to modify surfaces, which is a relevant mechanism in precipitation processes where particle surfaces interact with the solution.

The effect of co-existing anions in the solution cannot be overlooked. Ions such as phosphate, arsenate, bicarbonate, and sulfate can compete with fluoride for coordination with aluminum or iron centers, potentially altering the composition and efficiency of the precipitation process. nih.gov

Table 2: Influence of Solution Chemistry and Additives on Synthesis

| Factor | Role in Synthesis | Example/Observation |

| pH | Controls the hydrolysis of Al³⁺ and Fe³⁺ and the formation of Al-F complexes. nih.govunm.edu | Optimal fluoride removal via aluminum coagulation often occurs in a pH range of 6 to 8. nih.gov |

| Fluoride Concentration | Determines the type of Al-F complexes formed in the solution prior to precipitation. nih.gov | High fluoride concentrations can lead to the formation of species like AlF₄⁻. |

| Additives (e.g., Polymers) | Can control the physical form of the precipitate, such as preventing gel formation. researchgate.net | Polyethylene glycol is used to obtain non-gelatinous nano-AlF₃. researchgate.net |

| Co-existing Anions | Compete with fluoride ions, potentially reducing the efficiency of fluoride incorporation into the precipitate. nih.gov | Phosphate and arsenate ions have been shown to significantly decrease fluoride removal by aluminum sulfate co-precipitation. nih.gov |

Advanced and Green Synthetic Routes for this compound Materials

In recent years, research has increasingly focused on developing advanced and environmentally friendly synthetic methods for inorganic materials. These "green" routes, such as microwave-assisted and mechanochemical synthesis, offer advantages like faster reaction times, lower energy consumption, and reduced use of hazardous solvents compared to traditional methods.

Microwave-Assisted and Mechanochemical Synthesis of this compound

Microwave-assisted synthesis is a powerful technique that utilizes microwave irradiation to rapidly and uniformly heat reactants. This method has been successfully applied to produce an aluminum fluoride hydrate with a unique structure containing cationic vacancies. acs.orgfigshare.com The synthesis involves a microwave hydrothermal process, which leads to a cubic structure derived from α-AlF₃, where water molecules are stabilized as ligands around Al³⁺ cations. acs.org This approach offers a simple, fast, and efficient way to obtain advanced nanomaterials. researchgate.net While the direct microwave synthesis of a mixed aluminum-ferric fluoride is not extensively documented, the method has been used to prepare γ-Al₂O₃/γ-Fe₂O₃ nanocomposites for fluoride removal, demonstrating its applicability to mixed-metal systems. researchgate.net

Mechanochemical synthesis is a solvent-free method that uses mechanical energy, typically through ball milling, to induce chemical reactions and structural changes. It is an effective technique for producing aluminum hydroxide fluorides (AlFₓ(OH)₃₋ₓ·nH₂O). researchgate.netresearchgate.net A successful synthesis of nanocrystalline aluminum hydroxide fluoride with a pyrochlore (B1171951) structure was achieved by milling γ-Al(OH)₃ and β-AlF₃·3H₂O. researchgate.net However, attempts to synthesize AlF₃ by milling aluminum sources with ammonium fluoride (NH₄F) as the fluorinating agent resulted in the formation of crystalline (NH₄)₃AlF₆ instead. researchgate.netsemanticscholar.org This highlights the sensitivity of the final product to the choice of reactants. The mechanochemical approach has also been demonstrated for various metal nanoparticles and oxides, including iron and alumina, underscoring its versatility as a green synthesis route. nih.gov

Table 3: Comparison of Advanced Synthesis Routes

| Synthesis Method | Principle | Advantages | Key Findings for Al/Fe Fluorides |

| Microwave-Assisted | Rapid, uniform heating of reactants using microwave energy. | Fast reaction rates, high energy efficiency, phase purity. researchgate.net | Synthesis of aluminum fluoride hydrate with cationic vacancies (Al₀.₈₂◻₀.₁₈F₂.₄₆(H₂O)₀.₅₄) has been demonstrated. acs.org |

| Mechanochemical | Use of mechanical force (e.g., ball milling) to induce chemical reactions. | Solvent-free, low-temperature, can produce nanocrystalline and amorphous materials with high defect concentrations. nih.gov | Can produce nanocrystalline aluminum hydroxide fluorides; choice of fluorinating agent is critical to avoid intermediate ammonium salts. researchgate.net |

Template-Directed Synthesis and Morphological Control of this compound Nanostructures

Controlling the size, shape, and dimensionality of materials at the nanoscale is essential for unlocking novel properties and applications. Template-directed synthesis is a versatile strategy for achieving this morphological control.

This method involves using a sacrificial template, such as electrospun polymer nanofibers, to guide the formation of the desired nanostructure. For example, aluminum nitride (AlN) hollow nanofibers have been synthesized by conformally coating polymer templates with AlN using atomic layer deposition, followed by calcination to remove the organic core. researchgate.net A similar approach could be adapted for this compound.

Template-free methods have also been developed to control morphology. A simple template-free solvothermal route has been used to prepare iron-based fluoride nanostructures, such as FeF₃·0.33H₂O hollow nanospheres. rsc.org In this method, reaction parameters like the choice of solvent, reactant concentration, and reaction time are carefully controlled to influence the nucleation and growth of the nanoparticles, leading to specific morphologies. rsc.org Similarly, AlF₃ nanowires have been synthesized under normal conditions by reacting aluminum with an aqueous hydrofluoric acid solution, where the concentration of the acid influences the resulting one-dimensional structures. nih.gov The synthesis of α-AlF₃·3H₂O nanorods has been achieved through a solution-based method under low supersaturation conditions, which were subsequently converted to porous β-AlF₃ nanorods. acs.org These examples show that by carefully manipulating reaction conditions, it is possible to direct the self-assembly of precursors into complex nanostructures without the need for an external template.

Advanced Structural Elucidation and Spectroscopic Characterization of Aluminum Ferric Fluoride

Diffraction-Based Structural Analysis of Aluminum Ferric Fluoride (B91410)

Diffraction techniques are indispensable in materials science for elucidating the atomic and molecular structure of crystalline materials. In the context of aluminum ferric fluoride, these methods provide fundamental insights into the arrangement of aluminum, iron, and fluorine atoms, which in turn dictates the material's properties.

Single-Crystal X-ray Diffraction Studies on this compound Crystal Systems

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise crystal structure of a compound. For complex inorganic solids like this compound, SCXRD can unravel the intricate details of its crystal system, space group, and atomic coordinates.

Research on related aluminum-iron intermetallic compounds has demonstrated the power of SCXRD in resolving complex crystal structures. For instance, in a study on co-existing Al₂Fe and Al₅Fe₂ phases, single-crystal X-ray diffraction was used to determine their exact crystal structures and the orientation relationship between them mdpi.com. The data obtained from SCXRD allows for the refinement of cell parameters and provides a detailed three-dimensional map of electron density, from which the positions of individual atoms can be inferred mdpi.com.

| Parameter | Information Yielded by SCXRD |

| Crystal System | The basic geometric framework of the crystal (e.g., cubic, tetragonal). |

| Space Group | The symmetry elements present in the crystal structure. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Atomic Coordinates | The precise (x, y, z) position of each atom within the unit cell. |

| Bond Lengths and Angles | The distances and angles between bonded atoms. |

Powder X-ray Diffraction for Phase Identification and Lattice Parameter Refinement in this compound

Powder X-ray diffraction (PXRD) is a versatile and widely used technique for the characterization of crystalline materials. It is particularly useful for identifying the constituent phases in a multiphase sample and for refining the lattice parameters of known crystalline phases.

In the context of this compound, PXRD would be instrumental in:

Phase Identification: The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for a crystalline solid. By comparing the experimental pattern to databases such as the Powder Diffraction File (PDF), the specific phases of this compound present in a sample can be identified. For example, PXRD has been used to identify phases in aluminum hydroxides and to track their transformations upon calcination researchgate.netresearchgate.net.

Lattice Parameter Refinement: Once a phase has been identified, the precise positions of the diffraction peaks can be used to refine the unit cell parameters. This is often achieved through a process called Rietveld refinement, which fits a calculated diffraction pattern to the experimental data. This method has been successfully applied to various aluminum alloys to determine the volume percentages of different phases mdpi.com.

Crystallite Size Estimation: The width of the diffraction peaks is inversely related to the size of the crystalline domains. The Scherrer equation can be used to estimate the average crystallite size from the peak broadening researchgate.net.

| Application of PXRD | Information Obtained | Example from Related Systems |

| Phase Identification | Identification of crystalline phases present in a sample. | Identifying gibbsite and bayerite phases in Al(OH)₃ powders researchgate.net. |

| Lattice Parameter Refinement | Precise determination of unit cell dimensions. | Refining the cell parameters of Al₂Fe and Al₅Fe₂ phases mdpi.com. |

| Crystallite Size Analysis | Estimation of the average size of crystalline domains. | Estimating the particle size of aluminum powder researchgate.net. |

Neutron Diffraction Investigations for Magnetic Structures and Light Atom Positions in this compound Analogs

Neutron diffraction is a powerful technique that complements X-ray diffraction. Neutrons are scattered by the atomic nucleus, and the scattering strength does not depend on the atomic number in a straightforward way as it does for X-rays. This makes neutron diffraction particularly sensitive to the positions of light elements, such as fluorine, in the presence of heavier elements like iron. Furthermore, neutrons possess a magnetic moment, which allows them to be scattered by magnetic moments in a material, making neutron diffraction an ideal tool for studying magnetic structures.

For analogs of this compound, such as iron-rich rare earth-iron-aluminum intermetallics, neutron powder diffraction has been used to determine both the crystal and magnetic structures researchgate.net. These studies have revealed that such compounds can exhibit complex magnetic ordering, including ferrimagnetic structures with antiparallel spin alignments researchgate.net.

In a study of ammonium (B1175870) aluminum sulfate (B86663) dodecahydrate, an alum, neutron diffraction was used to determine the positions of the hydrogen atoms, which are difficult to locate with X-ray diffraction researchgate.net. This highlights the utility of neutron diffraction for accurately determining the positions of light atoms in a crystal structure.

| Feature of Neutron Diffraction | Application to this compound Analogs | Information Gained |

| Sensitivity to Light Atoms | Locating fluorine atoms in the crystal lattice. | Precise determination of Al-F and Fe-F bond lengths and coordination. |

| Magnetic Scattering | Determining the magnetic structure. | Understanding the ordering of magnetic moments on the iron sites (ferromagnetic, antiferromagnetic, etc.). |

| Isotope Sensitivity | Distinguishing between isotopes of the same element. | Not directly applicable from the search results, but a potential application. |

Spectroscopic Probing of this compound Environments

Spectroscopic techniques provide information about the local environment of specific atoms, offering insights into oxidation states, coordination numbers, and bonding.

Mössbauer Spectroscopy for Iron Oxidation States and Coordination Geometries in this compound

Mössbauer spectroscopy is a highly sensitive technique for studying the environment of specific isotopes, most notably ⁵⁷Fe. It can provide precise information about the oxidation state, coordination geometry, and magnetic properties of iron atoms in a solid.

In the context of this compound, ⁵⁷Fe Mössbauer spectroscopy would be used to:

Determine Iron Oxidation State: The isomer shift in a Mössbauer spectrum is sensitive to the electron density at the nucleus and can be used to distinguish between different oxidation states of iron, such as Fe²⁺ and Fe³⁺.

Characterize Coordination Environment: The quadrupole splitting is sensitive to the symmetry of the electric field at the iron nucleus. This allows for the differentiation of iron atoms in different coordination environments (e.g., octahedral vs. tetrahedral).

Probe Magnetic Properties: The magnetic hyperfine splitting of the Mössbauer spectrum provides information about the magnetic field at the iron nucleus, which is related to the magnetic ordering in the material.

Studies on dilute alloys of iron in aluminum have utilized Mössbauer spectroscopy to identify different iron-containing phases, such as iron in solid solution and in the form of Fe₄Al₁₃ aps.org. The technique has also been used to study the diffusion of iron in aluminum aps.org.

| Mössbauer Parameter | Information Derived |

| Isomer Shift (δ) | Oxidation state of iron (e.g., Fe²⁺, Fe³⁺). |

| Quadrupole Splitting (ΔE_Q) | Symmetry of the local environment (e.g., octahedral, distorted octahedral). |

| Magnetic Hyperfine Splitting | Presence and nature of magnetic ordering. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environments of Aluminum and Fluorine in this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local atomic environment of specific nuclei. For this compound, ²⁷Al and ¹⁹F NMR are particularly informative.

²⁷Al NMR:

Provides information about the coordination number of aluminum. For example, distinct chemical shift ranges are characteristic of four-, five-, and six-coordinate aluminum.

Can distinguish between different aluminum sites within the crystal structure.

In situ high-temperature NMR studies on NaF-AlF₃ melts have used ²⁷Al NMR to characterize the different aluminum fluoride species present nih.govsemanticscholar.org.

¹⁹F NMR:

Is highly sensitive to the local environment of fluorine atoms.

Can be used to identify the number and type of neighboring cations (Al³⁺ and Fe³⁺).

The chemical shifts in ¹⁹F NMR can provide information about the nature of the Al-F and Fe-F bonds.

Studies on aluminum fluoride complexes have shown that the ¹⁹F chemical shift is sensitive to the number of fluorine atoms coordinated to the aluminum center researchgate.net.

| NMR Nucleus | Key Information Obtained | Example from Related Systems |

| ²⁷Al | Aluminum coordination number (e.g., 4, 5, 6). | Characterization of AlFₓ species in molten salts nih.govsemanticscholar.org. |

| ¹⁹F | Local environment of fluorine, including neighboring cations. | Identification of different aluminum fluoride complexes in solution researchgate.net. |

Vibrational Spectroscopy (Raman and Infrared) for Molecular Structures and Bonding in this compound

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, provides profound insights into the molecular structures and bonding within this compound. These techniques probe the vibrational modes of the constituent atoms, which are sensitive to the local chemical environment, bond strengths, and coordination.

In the absence of direct experimental spectra for a simple ternary AlFeF₃ compound, the vibrational characteristics can be inferred from studies of related mixed-metal fluorides and the individual fluoride components, AlF₃ and FeF₃. The primary vibrational modes observed are associated with the stretching and bending of the metal-fluoride (M-F) bonds.

Infrared (IR) Spectroscopy:

Infrared spectroscopy of mixed-metal fluorides, such as M²⁺AlF₅(H₂O)₇ (where M²⁺ can be Fe²⁺), reveals distinct absorption bands corresponding to Al-F and M-F vibrations. Bands observed in the range of 730–700 cm⁻¹ and 670–450 cm⁻¹ can be attributed to Al–F or Al–O/F and M²⁺–O vibrations, respectively mdpi.com. For this compound, the IR spectrum is expected to be dominated by strong absorptions corresponding to the stretching and bending vibrations of Al-F and Fe-F bonds. The presence of both aluminum and iron in the lattice would likely lead to a broader and more complex set of absorption bands compared to the individual fluorides, reflecting the varied coordination environments and the influence of the different metal cations on the fluoride lattice. A peak around 605.15 cm⁻¹ can be assigned to Al-F-Al stretching vibrations in fluoride-adsorbed aluminum hydroxide (B78521) researchgate.net.

Raman Spectroscopy:

Raman spectroscopy is a complementary technique that is particularly sensitive to symmetric vibrations and can provide information about the crystal lattice. For related sodium aluminum fluoride glass systems, Raman spectra show characteristic bands for different structural units. For instance, the symmetric stretching mode of bridging oxygen (P-O-P) is observed around 700 cm⁻¹, and the symmetric stretching mode of non-bridging oxygen (PO₂) is seen around 1170 cm⁻¹ researchgate.net. While these are not directly Al-F or Fe-F modes, they illustrate how Raman spectroscopy can distinguish different bonding arrangements in complex fluoride-containing materials. In this compound, one would expect to observe Raman bands corresponding to the symmetric stretching modes of AlF₆ and FeF₆ octahedra, which are the common coordination environments for aluminum and iron in fluoride structures. The positions of these bands would be influenced by the degree of corner-sharing and distortion of these octahedra within the crystal lattice.

Interactive Data Table: Expected Vibrational Modes in this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique | Assignment |

| Al-F Stretch | 730 - 700 | Infrared | Stretching vibrations of aluminum-fluorine bonds |

| Fe-F/Fe-O Stretch | 670 - 450 | Infrared | Stretching vibrations involving iron-fluorine or iron-oxygen bonds |

| Al-F-Al Stretch | ~605 | Infrared | Stretching of bridging fluorine atoms between aluminum centers |

| M-F Bending | < 400 | Infrared/Raman | Bending vibrations of metal-fluorine bonds |

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Electronic States of this compound

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative information about the elemental composition and the chemical (oxidation) states of the elements present on the surface of a material.

For this compound, XPS analysis would involve the examination of the core level spectra of Al 2p, Fe 2p, and F 1s. The binding energies of these core electrons are shifted depending on the chemical environment of the atoms, providing valuable information about the bonding and oxidation states.

Aluminum (Al 2p): The Al 2p peak in aluminum fluorides is typically observed at higher binding energies compared to metallic aluminum due to the high electronegativity of fluorine. In aluminum oxide, the Al 2p peak appears around 74.6 eV thermofisher.com. For aluminum fluoride species, the Al 2p binding energy is expected to be even higher, often in the range of 76-77 eV, confirming the formation of Al-F bonds researchgate.net.

Iron (Fe 2p): The Fe 2p spectrum is more complex due to spin-orbit splitting (into Fe 2p₃/₂ and Fe 2p₁/₂) and the presence of satellite peaks, which are indicative of the iron's oxidation state and ligand environment. In iron oxides, the Fe 2p₃/₂ peak for Fe³⁺ is typically found around 711 eV. In fluorinated iron oxides, the Fe 2p spectrum shifts to higher binding energies, indicating the formation of Fe-F bonds due to the high electronegativity of fluorine researchgate.net.

Fluorine (F 1s): The F 1s peak associated with metal fluorides is generally observed in the range of 684-686 eV researchgate.netthermofisher.com. The exact position can provide insights into the nature of the metal-fluoride bond.

Interactive Data Table: Expected XPS Binding Energies for this compound

| Element | Core Level | Expected Binding Energy (eV) | Chemical State Information |

| Aluminum | Al 2p | 76 - 77 | Indicates Al-F bonding |

| Iron | Fe 2p₃/₂ | > 711 | Shift to higher energy suggests Fe-F bonding; satellite peaks indicate Fe³⁺ |

| Fluorine | F 1s | 684 - 686 | Characteristic of metal-fluoride bonds |

Electron Microscopy and Imaging of this compound Architectures

Electron microscopy techniques are indispensable for visualizing the morphology and internal structure of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) for Surface Topography and Particle Morphology of this compound

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of a material. For this compound, SEM analysis would reveal the size, shape, and aggregation of its particles. Based on studies of related materials, such as iron fluoride and aluminum surfaces after fluorination, one can anticipate the potential morphologies. For instance, iron fluoride can form wire-like structures researchgate.net. SEM images of aluminum surfaces after immersion in sodium fluoride solution show distinct morphological changes and the formation of corrosion products researchgate.net. Therefore, the morphology of this compound is expected to be highly dependent on the synthesis method, which could lead to a variety of structures, from crystalline powders to more complex architectures like nanowires or thin films.

Transmission Electron Microscopy (TEM) for Nanoscale Structure and Lattice Imaging of this compound

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, allowing for the visualization of the internal structure, crystallinity, and even the atomic lattice of a material. For this compound, TEM would be crucial for determining the crystal structure, identifying any defects or dislocations, and assessing the distribution of aluminum and iron within the crystal lattice. High-resolution TEM (HRTEM) could provide direct imaging of the atomic planes, allowing for the measurement of lattice spacings. In studies of iron fluoride wires, TEM has been used to observe their internal structure after annealing researchgate.net. Similarly, TEM has been employed to study metal-fluoride nanoparticles, providing information on their size distribution and crystal structure beilstein-journals.org. For this compound, TEM analysis would be essential to confirm the formation of a single-phase mixed-metal fluoride and to characterize its nanoscale features.

Theoretical and Computational Investigations of Aluminum Ferric Fluoride Systems

First-Principles Calculations (Density Functional Theory - DFT) on Aluminum Ferric Fluoride (B91410) Systems

First-principles calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic and structural properties of materials from the ground up, without requiring empirical parameters.

Electronic Structure and Chemical Bonding Analysis in Aluminum Ferric Fluoride

DFT calculations are instrumental in elucidating the electronic structure and the nature of chemical bonds within mixed-metal fluoride systems. In a system combining aluminum and iron with fluorine, the bonding is expected to be predominantly ionic. This is due to the large electronegativity difference between the metal cations (Al³⁺ and Fe³⁺) and the fluoride anion (F⁻).

Analysis of the electronic band structure and density of states (DOS) would reveal the insulating nature of such a compound, characterized by a large band gap between the occupied valence bands, primarily of F 2p character, and the unoccupied conduction bands, which are derived from Al 3s/3p and Fe 3d orbitals. The presence of iron's 3d electrons introduces more complexity compared to pure aluminum fluoride, with the potential for spin-polarized electronic states depending on the magnetic ordering of the Fe³⁺ ions.

Prediction of Equilibrium Geometries and Energetics of this compound Polymorphs

Computational studies using DFT can predict the most stable crystal structures (polymorphs) of materials by comparing their total energies. For a mixed Al-Fe fluoride, various structural arrangements are possible, often based on common fluoride structures like the ReO₃-type or perovskite-type structures. These structures consist of corner-sharing octahedra of [AlF₆]³⁻ and [FeF₆]³⁻.

DFT-based geometry optimization allows for the precise determination of lattice parameters and internal atomic positions. By calculating the formation energy of different potential polymorphs, researchers can identify the most thermodynamically stable phase. The relative stability of these polymorphs can be influenced by the specific arrangement of Al³⁺ and Fe³⁺ cations within the crystal lattice.

Phonon Dispersion and Vibrational Spectra Calculations for this compound

Phonon dispersion calculations are crucial for assessing the dynamical stability of a predicted crystal structure. If the calculated phonon dispersion curves show no imaginary frequencies across the entire Brillouin zone, the structure is considered dynamically stable. These calculations provide insight into the vibrational modes of the crystal lattice.

For an aluminum-iron fluoride system, the vibrational spectra (e.g., Raman and Infrared) can be simulated from these phonon calculations. The spectra would exhibit distinct peaks corresponding to the vibrational modes of the Al-F and Fe-F bonds within the [AlF₆]³⁻ and [FeF₆]³⁻ octahedra. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and identifying the material's structural phases.

Molecular Dynamics and Atomistic Simulations of this compound Systems

Molecular dynamics (MD) and other atomistic simulations are powerful tools for studying the behavior of materials over time, including dynamic processes like crystal growth and interfacial interactions.

Simulations of Crystal Growth and Defect Formation in this compound

Atomistic simulations can model the process of crystal growth from a melt or solution, providing insights into the mechanisms that govern the formation of the crystalline structure. These simulations can help understand how the arrangement of Al³⁺ and Fe³⁺ ions is incorporated into the growing crystal lattice and how different growth conditions might affect the final structure and stoichiometry.

Furthermore, these computational techniques are used to study the formation and behavior of point defects (like vacancies or substitutions) and extended defects (like dislocations or grain boundaries). Understanding defect formation is critical as it significantly influences the material's properties. For instance, simulations could explore the energy cost of creating a fluoride vacancy or substituting an aluminum ion for an iron ion in the lattice.

Interfacial Interactions of this compound with Diverse Chemical Environments

The interaction of this compound surfaces with various chemical environments, such as electrolytes in battery applications, is a key area that can be investigated through atomistic simulations. MD simulations can model the interface between the solid fluoride material and a liquid or gas phase.

These simulations can reveal details about the adsorption of molecules onto the surface, the structure of the interfacial layer, and the dynamics of ion transport across the interface. This information is vital for applications where surface chemistry and interfacial stability are paramount, helping to understand phenomena like electrode-electrolyte interactions and the formation of passivation layers.

Advanced Computational Modeling Approaches for this compound Systems

The exploration of this compound's properties and behaviors is increasingly benefiting from advanced computational modeling. These in silico approaches provide insights that are often difficult or impossible to obtain through experimental methods alone. By simulating the compound at various scales, from the atomic to the macroscopic, researchers can predict its characteristics with remarkable accuracy. This section delves into two cutting-edge computational strategies: machine learning and multiscale modeling, which are paving the way for a deeper understanding of this compound systems.

Machine Learning Applications in Predicting this compound Characteristics

Machine learning (ML), particularly the development of machine learning interatomic potentials (MLIPs), is revolutionizing materials science. nih.gov These models can predict the potential energy surface of a material as a function of its atomic coordinates, enabling large-scale and long-term simulations with an accuracy that approaches that of quantum mechanical calculations but at a fraction of the computational cost. nih.gov For a complex system like this compound, ML models can be trained to predict a wide array of characteristics.

The process begins with the generation of a comprehensive training dataset using high-fidelity quantum mechanical methods, such as Density Functional Theory (DFT). This dataset includes the energies and forces for a multitude of atomic configurations of this compound. The ML model, often a neural network, is then trained on this data to learn the intricate relationship between the atomic structure and the system's energy. researchgate.netresearchgate.net Once trained, the MLIP can be used in molecular dynamics simulations to predict properties such as thermodynamic stability, phase transitions, and mechanical responses under various conditions.

For bimetallic systems, MLIPs are particularly advantageous as they can capture the complex interactions between different types of atoms, in this case, aluminum, iron, and fluorine. sciencesconf.org Research on other bimetallic and fluoride systems has demonstrated the capability of ML to accurately model these complex interactions. sciencesconf.orgmit.edu By applying similar methodologies, researchers can develop robust ML models for this compound to accelerate the discovery of new compositions with desired properties. The iterative nature of this approach, often referred to as active learning, allows the model to be progressively refined by identifying new, informative atomic configurations to be added to the training set.

Table 1: Illustrative Machine Learning Model Parameters for Predicting this compound Properties

| Parameter | Description | Example Value/Method | Predicted Characteristic |

|---|---|---|---|

| Training Data Source | Method used to generate the reference data for training the ML model. | Density Functional Theory (DFT) | Fundamental energies and forces |

| ML Model Architecture | The type of machine learning algorithm used. | Neural Network Potential (NNP) | Potential energy surface |

| Descriptor | Mathematical representation of the local atomic environment. | Atom-centered symmetry functions | Structural and energetic properties |

| Training Dataset Size | Number of atomic configurations used for training. | 10,000 - 100,000+ configurations | Model accuracy and transferability |

| Validation Metric | Measure used to evaluate the performance of the trained model. | Root Mean Square Error (RMSE) of energies and forces | Predictive accuracy |

Multiscale Modeling for Complex Behavior of this compound

The behavior of materials like this compound is often governed by phenomena that span multiple length and time scales. researchgate.net Multiscale modeling provides a framework to bridge these different scales, from the electronic and atomic level to the macroscopic level of material performance. mdpi.com This approach allows for a more holistic understanding of the material's properties by integrating insights from different modeling techniques, each suited for a particular scale. researchgate.net

At the most fundamental level, quantum mechanical calculations (e.g., DFT) can be used to understand the electronic structure and bonding in this compound. This information is crucial for determining properties like bond strengths and reaction energetics. The results from these quantum mechanical simulations can then be used to parameterize or validate models at a larger scale, such as atomistic simulations using classical or machine-learned potentials. mdpi.com

Atomistic simulations, including molecular dynamics (MD), can then be employed to study the behavior of thousands to millions of atoms over nanoseconds or longer. researchgate.net This scale is ideal for investigating phenomena like diffusion, defect formation, and the early stages of phase transformations in this compound. researchgate.net For instance, MD simulations can track the movement of individual aluminum, iron, and fluorine atoms to elucidate diffusion mechanisms and rates at different temperatures. researchgate.net

Finally, the data and constitutive laws derived from atomistic simulations can be fed into continuum models, such as finite element analysis (FEA). mdpi.com FEA can simulate the behavior of the material at the macroscopic scale, allowing for the prediction of mechanical properties like stress-strain behavior, fracture toughness, and performance in a device or structural component. By linking these different scales, multiscale modeling can provide a comprehensive picture of the complex behavior of this compound, from the fundamental interactions of its constituent atoms to its performance in real-world applications.

Table 2: Multiscale Modeling Framework for this compound

| Scale | Modeling Method | Investigated Properties | Information Passed to Next Scale |

|---|---|---|---|

| Quantum (Angstroms) | Density Functional Theory (DFT) | Electronic structure, bonding energies, reaction pathways | Interatomic potentials, energetic data for ML |

| Atomistic (Nanometers) | Molecular Dynamics (MD) with MLIPs | Diffusion coefficients, defect dynamics, phase stability | Material parameters, constitutive relations |

| Mesoscopic (Micrometers) | Phase-field models, Kinetic Monte Carlo | Microstructure evolution, grain growth | Microstructural information |

| Continuum (Millimeters and up) | Finite Element Analysis (FEA) | Mechanical strength, thermal conductivity, stress-strain behavior | Macroscopic performance prediction |

Reactivity, Transformations, and Interaction Mechanisms of Aluminum Ferric Fluoride

Surface Chemistry and Adsorption Phenomena on Aluminum Ferric Fluoride (B91410) Materials

The surface of aluminum ferric fluoride materials is characterized by the presence of both Lewis and Brønsted acid sites, which dictates its interaction with various chemical species. rsc.org The combination of aluminum and iron centers, along with fluoride and potentially hydroxyl groups, creates a complex surface chemistry that is highly relevant for adsorption processes. The properties of these surfaces, including specific surface area and the nature of active sites, can be tuned by adjusting the synthesis method and the ratio of the metallic components. rsc.org

The surfaces of materials containing aluminum and iron oxides or fluorides exhibit a strong affinity for anionic inorganic species, particularly fluoride. The adsorption mechanism is primarily governed by electrostatic attraction and ion exchange. frontiersin.orgiwaponline.com In mixed metal systems, such as synthetic iron(III)-aluminum(III) mixed oxides, the presence of both metals can enhance adsorption capacity compared to the individual pure oxides. acs.org

The adsorption of fluoride is significantly influenced by the pH of the solution. For an iron(III)-aluminum(III) mixed oxide, the optimal pH range for fluoride adsorption is broad, spanning from 4.0 to 10.0. acs.org This is attributed to the surface of the adsorbent being positively charged, promoting the electrostatic attraction of negatively charged fluoride ions. iwaponline.com The primary mechanism for fluoride sorption on such surfaces is believed to be ligand exchange with surficial hydroxyl groups and water molecules, leading to the formation of stable Al-F and Fe-F bonds. frontiersin.orgnih.gov At higher pH values, competition from hydroxide (B78521) ions for active adsorption sites can reduce fluoride removal efficiency. iwaponline.comresearchgate.net

The thermodynamic properties of fluoride adsorption on an iron(III)-aluminum(III) mixed oxide indicate that the process is endothermic in nature. acs.org The kinetics of the reaction follow a pseudo-second-order rate equation, suggesting that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. acs.org

| Parameter | Value | Unit |

|---|---|---|

| Langmuir Monolayer Adsorption Capacity | 17.73 | mg/g |

| Enthalpy Change (ΔH°) | +29.31 | kJ/mol |

| Entropy Change (ΔS°) | +116.75 | J mol⁻¹ K⁻¹ |

| Activation Energy | 6.35 | kJ/mol |

The interaction of organic molecules with aluminum- and iron-containing surfaces is critical in both environmental and industrial contexts. In water treatment, for example, natural organic matter (NOM) competes with inorganic ligands like fluoride for active sites on aluminum-based coagulants. utexas.edu The interaction between aluminum salts and organic materials such as humic acid involves multiple mechanisms, including complexation, charge neutralization, precipitation, and adsorption. researchgate.net

The presence of fluoride can interfere with the removal of NOM during water treatment by forming strong complexes with soluble aluminum species, which reduces the amount of aluminum hydrolysis products available for precipitation and adsorption of organic molecules. utexas.eduscispace.com The molecular weight of the organic compound plays a direct role in the effectiveness of its removal by coagulation with aluminum salts. researchgate.net

In specific chemical reactions, metal fluoride salts can activate aluminum to facilitate reactions with organic molecules. For instance, aluminum activated by fluoride salts in an aqueous medium can mediate the pinacol (B44631) coupling of carbonyl compounds. acs.org The metal ion of the fluoride salt influences the chemoselectivity and stereoselectivity of the reaction, highlighting the role of the complete metal-fluoride system in guiding the interaction with organic substrates. acs.org

This compound in Heterogeneous Catalysis

Mixed metal fluorides containing aluminum and iron are recognized for their catalytic properties, which stem from their surface acidity. Ternary systems like FeF₃–MgF₂ (where aluminum could be a component) are noted for possessing both Lewis and Brønsted acidity, making them effective bi-acidic catalysts. rsc.org High surface area aluminum fluoride (HS-AlF₃) itself is a potent Lewis acid catalyst, superior to many traditional catalysts in certain applications. rsc.org The incorporation of a second metal, such as iron, can modulate these acidic properties, allowing for the design of catalysts with tuned surface characteristics for specific reactions. rsc.org

Aluminum fluoride is a well-established catalyst for halogen exchange (halex) reactions, which are crucial in the synthesis of fluorocarbons. rsc.orgsciforum.net Fluorinated alumina (B75360) and chromia, where aluminum fluoride and chromium(III) fluoride are the active phases, have been used extensively in industrial processes for producing CFCs, HCFCs, and HFCs. rsc.org The catalytic activity is linked to the Lewis acid sites on the catalyst's surface. epa.gov Different phases of aluminum fluoride exhibit varying levels of activity; for instance, α-AlF₃ is more active than γ-AlF₃ for Cl/F exchange, a difference attributed to its higher concentration of Lewis acid sites. epa.gov

| Catalyst System | Reaction Type | Key Feature | Reference |

|---|---|---|---|

| α-AlF₃ | Cl/F exchange in CCl₂F₂ and CHClF₂ | Higher activity due to more Lewis acid sites compared to γ-AlF₃. | epa.gov |

| Nanoscopic Aluminum Chlorofluoride (ACF) | Chlorodefluorination of fluoromethanes | Highly Lewis acidic catalyst enabling mild reaction conditions. | researchgate.net |

| Trialkyl aluminum / Titanocene dihalides | F/Cl and F/Br exchange in alkyl fluorides | Selective activation of C-F bonds. | organic-chemistry.org |

| Commercial Alumina | Halogen exchange of long alkyl halides | Catalytic activity modulated by alkaline countercations on the surface. | nih.gov |

The mechanism of halogen exchange on Lewis acidic fluoride catalysts involves the activation of a carbon-fluorine (C-F) bond. organic-chemistry.org One proposed pathway suggests that the Lewis acid catalyst abstracts a fluoride ion from the organic substrate. researchgate.net For chlorodefluorination reactions catalyzed by aluminum chlorofluoride (ACF), the mechanism is thought to involve the abstraction of a fluoride by the Lewis-acidic surface, followed by an attack from a chlorine donor species. researchgate.net

In other defluorofunctionalization reactions catalyzed by Group 13 fluorides (including aluminum), mechanistic studies support the role of key catalytic intermediates. acs.org For instance, in thiodefluorination, metal thiolate intermediates are formed which then engage in a nucleophilic attack on the aromatic ring. Similarly, hydrodefluorination likely proceeds through group 13 hydride intermediates. acs.org A critical step in these catalytic cycles is the metathesis (ligand exchange) between the group 13 complex and a silicon reagent, which requires the breaking of strong metal-fluoride bonds. acs.org The presence of both aluminum and iron centers on a catalyst surface could provide multiple types of Lewis acid sites, potentially creating more complex or efficient reaction pathways.

Electrochemical Behavior and Charge Transfer in this compound Systems

The electrochemical properties of aluminum fluoride are most notably utilized in the industrial production of aluminum metal. noahchemicals.com In the Hall-Héroult process, AlF₃ is added to cryolite (B1665278) (Na₃AlF₆) to lower the melting point of the electrolyte bath and increase its electrical conductivity. noahchemicals.comwikipedia.org This molten salt solution dissolves aluminum oxide, which is then electrolyzed to produce aluminum. noahchemicals.com The role of aluminum fluoride is to improve the efficiency of the electrolytic process by reducing the energy required. noahchemicals.com

Separately, metal fluorides, particularly iron fluorides like FeF₃, are investigated as high-capacity conversion-type cathode materials for rechargeable batteries. researchgate.net These materials operate on a multi-electron redox principle, which promises high energy density. researchgate.net However, their practical application is often hindered by poor ionic conductivity and slow reaction kinetics, which stem from their dense crystal structures. researchgate.net An "open framework" strategy, which aims to create multidimensional transport channels within the material, is being explored to address these issues. researchgate.net In a mixed aluminum-ferric fluoride system, the aluminum component could potentially influence the structural and electrochemical properties, possibly affecting ion conductivity and the stability of the framework during charge-discharge cycles. The study of charge transfer in metal fluoride complexes is also relevant in biological systems, where aluminum fluoride species can act as transition state analogs in phosphoryl transfer enzymes. nih.govresearchgate.net

Investigations into Redox Processes Involving this compound

Comprehensive studies detailing the reduction-oxidation (redox) processes of this compound are not readily found in existing research. The specific electron transfer mechanisms, oxidation states of aluminum and iron within the compound during such reactions, and its behavior as either an oxidizing or reducing agent remain areas for future investigation.

Ionic and Electronic Conductivity Studies in this compound-Based Materials

There is a gap in the scientific record regarding the ionic and electronic conductivity of materials based on this compound. Data on its charge-carrying capabilities, charge carrier types (ionic, electronic, or mixed), and the influence of temperature and structural modifications on its conductivity are not currently available.

Photochemical and Radiolytic Transformations of this compound

Light-Induced Reaction Pathways Involving this compound

The effects of electromagnetic radiation, specifically light, on this compound have not been extensively documented. Information concerning potential light-induced reaction pathways, such as photodecomposition or photocatalytic activity, is not present in the available scientific literature.

Radiation Effects on this compound Structure and Reactivity

Similarly, the impact of ionizing radiation on the structure and chemical reactivity of this compound is an area that requires further research. Studies on how different forms of radiation might alter its crystal lattice, create defects, or change its chemical properties have not been published.

Due to the absence of specific research data for the topics outlined, data tables and detailed research findings cannot be provided at this time.

Advanced Materials Applications and Engineering of Aluminum Ferric Fluoride Non Biological/non Medical

Aluminum Ferric Fluoride (B91410) in Energy Storage and Conversion Technologies

The exploration of fluoride compounds in energy technologies stems from their intrinsic electrochemical stability and the high ionic character of the metal-fluorine bond. This allows for high oxidation states in metallic cations, potentially leading to high specific capacities and operating voltages suitable for battery applications. mdpi.comscispace.com

While a distinct "Aluminum Ferric Fluoride" compound is not extensively documented as a cathode material, its analogues—aluminum fluoride (AlF₃) and iron fluorides (FeF₃, FeF₂)—have been subjects of significant research. researchgate.netcip.com.cnnih.gov These conversion-type materials are promising for next-generation high-energy-density lithium-ion batteries (LIBs) due to their high theoretical capacities and elevated operating voltages. cip.com.cnmdpi.com

Aluminum Fluoride (AlF₃) Research: Four distinct samples of aluminum fluoride tested as cathode materials for lithium batteries demonstrated a high initial capacity exceeding 900 mAh g⁻¹ at approximately 2.0 V. scispace.comresearchgate.netcranfield.ac.uk This performance yields a specific energy density of over 7405 kJ kg⁻¹, which is higher than many commercially available materials. scispace.comresearchgate.net The theoretical capacity is calculated to be 957 mAh g⁻¹. scispace.com The electrochemical mechanism is a reversible conversion reaction where AlF₃ is reduced to lithium fluoride (LiF) and aluminum (Al) during discharge. scispace.comresearchgate.net However, a primary challenge with AlF₃ cathodes is a rapid fade in capacity during cycling. scispace.comresearchgate.net This degradation is partly attributed to the incomplete oxidation of aluminum during the charging phase and the formation of undesirable Li₃AlF₆. scispace.comresearchgate.net

Iron Fluoride (FeF₃) Research: Iron fluoride is considered a promising cathode material due to its high theoretical capacity of 712 mAh g⁻¹, high operating voltage, low cost, and environmental benignity. mdpi.comresearchgate.net FeF₃ has a high energy density, calculated at 1951 Wh/kg. osti.gov The electrochemical process for FeF₃ involves a multi-electron conversion reaction. cip.com.cn However, practical application is hindered by inherent poor electronic conductivity (below 10⁻¹⁰ S/cm), significant volume changes during cycling, and poor reversibility of the conversion reaction. mdpi.com

Table 1: Comparative Electrochemical Properties of AlF₃ and FeF₃ Analogues

| Property | Aluminum Fluoride (AlF₃) | Iron (III) Fluoride (FeF₃) |

| Theoretical Specific Capacity | 957 mAh g⁻¹ scispace.com | 712 mAh g⁻¹ mdpi.comresearchgate.net |

| Observed Initial Capacity | >900 mAh g⁻¹ researchgate.netcranfield.ac.uk | ~517 mAh g⁻¹ (for a composite) researchgate.net |

| Operating Voltage | ~2.0 V vs. Li/Li⁺ researchgate.netcranfield.ac.uk | ~2.74 V vs. Li/Li⁺ mdpi.com |

| Energy Density | >7405 kJ kg⁻¹ (Specific) scispace.comresearchgate.net | 1951 Wh/kg (Theoretical) osti.gov |

| Primary Challenge | Rapid capacity fading researchgate.netcranfield.ac.uk | Poor conductivity, volume expansion, poor reversibility mdpi.com |

Research into hydroxide (B78521) fluorides as electrode materials for supercapacitors has been increasing due to their potential for high specific capacitance derived from redox reactions. scispace.comacad-pub.comresearchgate.netscispace.com However, their application is often limited by high resistance, which negatively impacts rate performance and cycling stability. acad-pub.comresearchgate.net While studies have explored fluorine-doped iron oxides like β-FeOOH for supercapacitor electrodes, showing enhanced conductivity and stability, specific research on this compound composites is not prominent in the current literature. ustc.edu.cn The focus remains on broader categories of metal hydroxide fluorides and doped transition metal oxides. scispace.comustc.edu.cn

The direct application of this compound in fuel cell components is not widely documented. However, related materials have been investigated. Metal fluorides, such as lithium fluoride, have been incorporated into perfluorosulfonic acid (PFSA) membranes for medium-temperature polymer electrolyte membrane fuel cells (MT-PEMFCs). researchgate.net These additions have shown a positive impact on the membrane's performance and mechanical stability at operating temperatures above 100°C, potentially by increasing water uptake and enhancing proton conductivity. researchgate.net This suggests a potential area for future research into complex fluoride compounds, though specific studies on this compound are currently lacking.

Functional Coatings and Thin Films Incorporating this compound

Aluminum fluoride (AlF₃) is a widely utilized material for functional coatings and thin films due to its desirable optical and electronic properties, particularly its low refractive index, wide bandgap, and chemical stability. aimspress.comaimspress.com

A variety of techniques have been developed to deposit high-quality aluminum fluoride thin films, each offering distinct advantages in terms of cost, scalability, and resulting film properties.

Sputtering: This physical vapor deposition method is a common technique.

Pulsed DC Magnetron Sputtering: AlF₃ films can be fabricated using an inexpensive aluminum target with tetrafluoromethane (CF₄) as the working gas. nih.govoptica.orgoptica.org Introducing a small amount of oxygen (O₂) can improve the film quality, resulting in an extinction coefficient smaller than 6.0x10⁻⁴ in the 190-250 nm wavelength range. optica.orgnih.govresearchgate.net The best optical quality is often achieved at low sputtering powers (e.g., 20-25W). optica.orgoptica.orgnih.gov

Plasma Etching/Sputtering: By injecting a mixture of O₂ and CF₄ gas during the sputtering process, the optical quality and surface roughness can be optimized. nih.gov Increasing the sputtering power can significantly increase the deposition rate, making the process more suitable for industrial applications. nih.gov

Atomic Layer Deposition (ALD): ALD is favored for applications requiring highly conformal and ultrathin films with precise thickness control. google.com

Halide-Halide Exchange: This method uses aluminum chloride (AlCl₃) and titanium tetrafluoride (TiF₄) as precursors at temperatures between 160 and 340°C. google.comacs.org It represents a cost-efficient way to deposit AlF₃. acs.org

Organometallic and Plasma Processes: Another common ALD process uses trimethylaluminum (B3029685) (TMA) and a fluorine source. researchgate.netnih.gov Sources for fluorine can include hydrogen fluoride (HF) or a sulfur hexafluoride (SF₆) plasma. researchgate.netnih.govaip.org The SF₆ plasma-based process can deposit nearly stoichiometric, high-purity AlF₃ films with a density (~2.8 g cm⁻³) close to the bulk value. researchgate.net

Thermal Evaporation: This is a traditional method for depositing fluoride films, often using a resistive heating boat. researchgate.netgoogle.com

Table 2: Summary of AlF₃ Thin Film Fabrication Methods

| Deposition Method | Precursors/Target | Deposition Temperature | Key Film Properties/Characteristics |

| Pulsed DC Magnetron Sputtering | Aluminum (Al) Target, CF₄/O₂ Gas nih.govoptica.org | Room Temperature nih.govnih.gov | Extinction coefficient < 7 x 10⁻⁴ at 193 nm; Refractive index ~1.43. nih.govoptica.org |

| Plasma Etching/Sputtering | AlF₃ Target, CF₄/O₂ Gas nih.gov | Not specified | Amorphous-like structure; Surface roughness of 0.8 nm. nih.gov |

| Atomic Layer Deposition (ALD) | AlCl₃ and TiF₄ acs.orgmdpi.com | 160 - 340 °C google.comacs.org | Amorphous below 260°C; Refractive index ~1.36. acs.org |

| Atomic Layer Deposition (ALD) | Al(CH₃)₃ and SF₆ Plasma researchgate.netnih.gov | 50 - 300 °C researchgate.net | Growth per cycle: 0.55 - 1.50 Å; Film density ~2.8 g cm⁻³. researchgate.net |

| Atomic Layer Deposition (ALD) | Al(CH₃)₃ and HF aip.orgcolorado.edu | 100 - 200 °C aip.org | Amorphous structure; Low optical loss (<0.2% down to 200 nm). aip.org |

Aluminum fluoride coatings are primarily valued for their optical transparency in the ultraviolet (UV) spectrum and their electronic insulating and protective properties.

Optical Functionality: AlF₃ is an important low-refractive-index material for optical coatings in the UV and deep-UV (DUV) regions. optica.orgresearchgate.net Key properties include:

Wide Bandgap: AlF₃ possesses a large optical bandgap of over 10 eV, which allows for high transparency at UV wavelengths. aimspress.comaimspress.comumd.edu

Low Refractive Index: The refractive index is consistently low, reported to be around 1.35-1.38 at visible wavelengths (580-632 nm) and ~1.43 at 193 nm. optica.orgacs.orgumd.edu This makes it an ideal material for anti-reflection coatings. google.comumd.edu

Low Optical Loss: High-quality AlF₃ films exhibit very low extinction coefficients (k), indicating minimal absorption. Values less than 7 x 10⁻⁴ at 193 nm have been achieved, with optical loss measured at less than 0.2% for a 93 nm thick film down to a wavelength of 200 nm. nih.govaip.org These properties are leveraged in applications such as dielectric mirrors, protective coatings for aluminum mirrors, and solar-blind filters. aip.orgnasa.gov

Table 3: Optical Properties of Aluminum Fluoride (AlF₃) Thin Films

| Wavelength | Refractive Index (n) | Extinction Coefficient (k) | Deposition Method |

| 632 nm | ~1.35 umd.edu | - | ALD |

| 580 nm | ~1.36 acs.org | - | ALD |

| 193 nm | ~1.43 optica.org | < 7 x 10⁻⁴ nih.gov | Sputtering |

| 190-250 nm | - | < 6.0 x 10⁻⁴ nih.gov | Sputtering |

| 190-700 nm | - | < 6.8 x 10⁻⁴ nih.gov | Sputtering |

Electronic Functionality: In electronic applications, AlF₃'s properties as a dielectric and a chemically stable compound are paramount.

Protective Coatings for Battery Electrodes: An ultrathin AlF₃ coating, often applied via ALD, serves as a highly effective protective layer for both cathode and anode materials in LIBs. mdpi.comaimspress.comcolorado.edu This coating can suppress undesirable side reactions between the electrode and the electrolyte, prevent the dissolution of transition metals, and act as an HF scavenger. aimspress.comresearchgate.net

Enhanced Cycling Stability: By protecting the electrode surface, AlF₃ coatings significantly improve the cycling stability and capacity retention of various cathode materials, including LiCoO₂, NMC, and Li-rich oxides, especially when cycling at high voltages. aimspress.comcolorado.eduresearchgate.net An AlF₃ coating can enable a freestanding LiCoO₂ electrode to retain over 75% of its initial 216 mAh/g capacity after 100 cycles at a high cutoff of 4.7 V. colorado.edu Combined AlF₃-Al₂O₃ ALD coatings have been shown to provide long-term protection for cathode particles, with no significant performance degradation after more than a year of storage. acs.org

Ionic Conduction: After initial lithiation, the AlF₃ coating layer can become a good conductor for Li⁺ ions, which is crucial for maintaining battery performance. aimspress.com

Despite a comprehensive search of scientific and technical literature, there is currently no available information regarding the application of the specific chemical compound "this compound" in the fields of advanced sensing, detection platforms, or environmental remediation technologies as outlined in the requested article structure.

Advanced Sensing and Detection Platforms: There is no literature describing the development or utilization of this compound for gas sensing or as a component in chemical sensor composites.

Environmental Remediation Technologies: No studies were found that investigate the use of this compound as an adsorbent for pollutant removal or as a photocatalyst for the degradation of contaminants.

Therefore, it is not possible to provide the detailed, informative, and scientifically accurate content for the requested sections and subsections. The absence of data means that no research findings, data tables, or discussions on these specific topics involving this compound can be presented.

Table of Compounds Mentioned

Environmental Geochemistry and Speciation Studies of Aluminum Ferric Fluoride

Occurrence and Distribution of Aluminum Ferric Fluoride (B91410) in Natural Environments

Complexes involving aluminum, iron, and fluoride are found in various environmental compartments, arising from both natural geochemical processes and anthropogenic activities. Their distribution is largely controlled by the source of fluoride and the prevailing physicochemical conditions of the soil and water.

The formation of aluminum and iron fluoride complexes in soils and aquatic systems is driven by the availability of fluoride ions, which can significantly enhance the mobility of Al and Fe. In acidic soils, naturally occurring aluminosilicate (B74896) and iron oxide minerals are more soluble. sdiarticle3.com The introduction of fluoride, often from industrial sources like aluminum smelting or phosphate (B84403) fertilizer production, can lead to the breakdown of these minerals. epa.govpurewaterproducts.com

Fluoride pollution in soil has been shown to increase pH and the dissolved concentrations of aluminum, iron, and total organic carbon (TOC). epa.gov This is because fluoride has a high affinity for aluminum and iron, forming stable, soluble complexes (e.g., AlFₓ³⁻ˣ, FeFₓ³⁻ˣ). epa.govresearchgate.net These organo-metallic-fluoride complexes can then be transported through the soil profile and into aquatic systems. geologyscience.ru The retention of fluoride in soils is favored in acidic conditions where clays (B1170129) and hydrous oxides of aluminum and iron are abundant. researchgate.net In natural waters, the speciation of fluoride is largely regulated by the aluminum concentration and pH; below pH 5, fluoride is almost entirely complexed with aluminum. sdiarticle3.com

Key Geochemical Reactions: